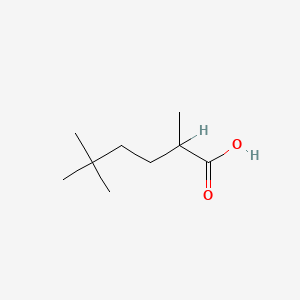

2,5,5-trimethylhexanoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5,5-trimethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-7(8(10)11)5-6-9(2,3)4/h7H,5-6H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTVZXLILUCNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474943 | |

| Record name | 2,5,5-trimethylhexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53705-45-6 | |

| Record name | 2,5,5-trimethylhexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,5-Trimethylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Metabolism of 2,5,5-Trimethylhexanoic Acid in Biological Systems

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways of 2,5,5-trimethylhexanoic acid (TMHA), a branched-chain carboxylic acid. Due to the limited direct research on TMHA metabolism, this document synthesizes information from the metabolism of structurally analogous compounds to postulate its metabolic fate in biological systems. We delve into the probable enzymatic processes, including phase I and phase II reactions, and provide detailed experimental protocols for researchers, scientists, and drug development professionals to investigate its biotransformation. This guide is intended to be a foundational resource, fostering further research into the pharmacokinetics and toxicological profile of this compound.

Introduction to this compound

This compound (TMHA) is a nine-carbon branched-chain fatty acid. Its chemical structure, characterized by methyl groups at positions 2 and 5, presents unique challenges to the standard metabolic machinery of biological systems. While structurally related to naturally occurring fatty acids, the branching pattern, particularly the quaternary carbon at position 5, suggests that its metabolism may deviate from the typical beta-oxidation pathway. Understanding the metabolic fate of TMHA is crucial for assessing its potential physiological effects, toxicological risks, and pharmacokinetic profile, particularly in the context of drug development where such branched structures are sometimes incorporated.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₈O₂ |

| Molecular Weight | 158.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 27971-09-1 |

| Appearance | Colorless liquid |

| Boiling Point | ~235 °C |

| LogP | ~3.2 |

Postulated Metabolic Pathways of this compound

Given the structural features of TMHA, its metabolism is likely to involve a combination of fatty acid oxidation pathways, modified to accommodate the methyl branches. The primary hindrance to direct beta-oxidation is the methyl group at the alpha-carbon (position 2). Therefore, alternative initial steps are necessary.

Alpha-Oxidation: The Initial Step

The presence of a methyl group on the α-carbon sterically hinders the formation of a double bond by acyl-CoA dehydrogenase, a key enzyme in beta-oxidation.[1][2] Therefore, it is highly probable that TMHA first undergoes alpha-oxidation . This process removes one carbon from the carboxyl end, shifting the methyl group to the beta-position in the resulting molecule.[3]

The key steps in the alpha-oxidation of TMHA are likely:

-

Activation to Acyl-CoA: TMHA is first activated to its coenzyme A (CoA) thioester, 2,5,5-trimethylhexanoyl-CoA, by an acyl-CoA synthetase.[4][5]

-

Hydroxylation: A dioxygenase hydroxylates the α-carbon to form 2-hydroxy-2,5,5-trimethylhexanoyl-CoA.

-

Decarboxylation: A lyase cleaves the C1-C2 bond, releasing the original carboxyl group as CO₂ and forming 4,4-dimethylpentanal.

-

Oxidation to Carboxylic Acid: The resulting aldehyde is oxidized by an aldehyde dehydrogenase to yield 4,4-dimethylpentanoic acid.

This resulting C8 branched-chain fatty acid can then potentially enter the beta-oxidation pathway.

Beta-Oxidation of the Alpha-Oxidation Product

Once 4,4-dimethylpentanoic acid is formed, it can undergo a modified beta-oxidation. However, the gem-dimethyl group at position 4 will again block a full cycle of beta-oxidation. It is likely that one round of beta-oxidation can occur, yielding acetyl-CoA and 2,2-dimethylpropanoic acid (pivalic acid). Pivalic acid is known to be poorly metabolized and is primarily excreted unchanged or as its carnitine conjugate.

Omega-Oxidation: An Alternative Pathway

Omega-oxidation is another plausible metabolic route for TMHA, acting as an alternative or complementary pathway to alpha- and beta-oxidation.[6][7] This pathway involves the oxidation of the terminal methyl group (ω-carbon).[8][9] The key enzymes in this process are from the cytochrome P450 family (CYP4 family).[10][11]

The proposed steps for omega-oxidation of TMHA are:

-

Hydroxylation: A CYP450 monooxygenase hydroxylates one of the terminal methyl groups of TMHA to form 2,5,5-trimethyl-6-hydroxyhexanoic acid.

-

Oxidation to Aldehyde: The alcohol is then oxidized to an aldehyde by an alcohol dehydrogenase.

-

Oxidation to Dicarboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in the formation of 2,5,5-trimethylhexanedioic acid.

This dicarboxylic acid is more water-soluble and can be more readily excreted in the urine.[8]

Phase II Conjugation

The carboxyl group of TMHA and its acidic metabolites can undergo phase II conjugation reactions, which further increase their water solubility and facilitate their elimination from the body.[12][13] The most likely conjugation reactions are:

-

Glucuronidation: Formation of an acyl-glucuronide by UDP-glucuronosyltransferases (UGTs).

-

Amino Acid Conjugation: Conjugation with amino acids such as glycine or glutamine.

It is also possible that the hydroxylated metabolites formed during omega-oxidation can undergo glucuronidation or sulfation.

Diagram of Postulated Metabolic Pathways

Caption: Postulated metabolic pathways of this compound.

Key Enzymes in this compound Metabolism

The metabolism of TMHA is expected to be catalyzed by a variety of enzymes primarily located in the liver.

Table 2: Potential Enzymes Involved in TMHA Metabolism

| Metabolic Step | Enzyme Class | Subcellular Location |

| Activation | Acyl-CoA Synthetases | Mitochondria, Peroxisomes, ER |

| Alpha-Oxidation | Dioxygenases, Lyases | Peroxisomes |

| Beta-Oxidation | Dehydrogenases, Hydratases, Thiolases | Mitochondria, Peroxisomes |

| Omega-Oxidation | Cytochrome P450 (CYP4 family) | Endoplasmic Reticulum (ER) |

| Phase II Conjugation | UDP-Glucuronosyltransferases (UGTs) | Endoplasmic Reticulum (ER) |

| Amino Acid N-acyltransferases | Mitochondria |

Experimental Methodologies for Studying Metabolism

To elucidate the actual metabolic pathways of TMHA, a combination of in vitro and in vivo studies is essential.

In Vitro Metabolism Studies using Liver Microsomes

In vitro studies with liver microsomes are a valuable tool for identifying phase I metabolites, particularly those formed by cytochrome P450 enzymes.[14][15][16]

-

Preparation of Incubation Mixtures:

-

In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, mouse; final protein concentration 0.5-1.0 mg/mL) and phosphate buffer (pH 7.4).

-

Add TMHA (from a stock solution in a suitable solvent like methanol or DMSO, ensuring the final solvent concentration is <1%). A range of concentrations should be tested to assess concentration-dependent metabolism.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of the Reaction:

-

Start the reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

For control incubations, add buffer instead of the NADPH-regenerating system.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Termination of the Reaction:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

-

-

Sample Processing:

-

Vortex the samples vigorously to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis.

-

-

Analysis:

-

Analyze the supernatant for the disappearance of the parent compound (TMHA) and the formation of metabolites using LC-MS/MS or GC-MS.

-

Diagram of In Vitro Metabolism Workflow

Caption: Workflow for in vitro metabolism studies of TMHA.

In Vivo Metabolism Studies in Animal Models

In vivo studies, typically in rodents, are necessary to understand the complete metabolic profile, including absorption, distribution, metabolism, and excretion (ADME) of TMHA.[17]

-

Animal Dosing:

-

Administer TMHA to a group of rats (e.g., Sprague-Dawley or Wistar) via a relevant route (e.g., oral gavage or intravenous injection). A control group should receive the vehicle only.

-

House the animals in metabolic cages to allow for the separate collection of urine and feces.

-

-

Sample Collection:

-

Collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).

-

Blood samples can also be collected at various time points to determine the pharmacokinetic profile of TMHA and its metabolites.

-

-

Sample Processing:

-

Urine: Centrifuge to remove any particulate matter. Samples may require enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugates.

-

Feces: Homogenize with a suitable solvent and extract the compounds of interest.

-

Plasma/Serum: Separate from whole blood by centrifugation. Precipitate proteins with an organic solvent.

-

-

Metabolite Extraction:

-

Perform liquid-liquid extraction or solid-phase extraction to concentrate the analytes and remove interfering substances.

-

-

Analysis:

-

Analyze the processed samples by LC-MS/MS or GC-MS to identify and quantify TMHA and its metabolites.

-

Analytical Techniques for Metabolite Analysis

The identification and quantification of TMHA and its metabolites require sensitive and specific analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[18][19] Carboxylic acids like TMHA and its metabolites require derivatization to increase their volatility. A common derivatization method is trimethylsilylation (TMS) , which converts the acidic proton to a TMS group.[18]

-

Sample Preparation:

-

Evaporate the extracted sample to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

-

Heat the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30-60 minutes) to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Program the oven temperature to separate the analytes.

-

Acquire mass spectra in full scan mode for metabolite identification and in selected ion monitoring (SIM) mode for quantification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific and is well-suited for the analysis of non-volatile and thermally labile compounds, including conjugated metabolites. Derivatization is generally not required.

-

Sample Preparation:

-

Reconstitute the dried extract in the mobile phase.

-

-

LC Separation:

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source, typically in negative ion mode for carboxylic acids.

-

For metabolite identification, perform full scan and product ion scan experiments.

-

For quantification, use multiple reaction monitoring (MRM) by selecting a specific precursor ion to fragment ion transition for each analyte.

-

Data Interpretation and Pharmacokinetic Analysis

The data obtained from these studies will allow for:

-

Metabolite Identification: By comparing the mass spectra and retention times with those of authentic standards (if available) or by interpreting the fragmentation patterns.

-

Metabolic Pathway Elucidation: By identifying the structures of the metabolites, the metabolic pathways can be pieced together.

-

Pharmacokinetic Parameter Calculation: The concentration-time data from in vivo studies can be used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.[20]

Table 3: Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t₁/₂ | Elimination half-life |

| CL | Clearance |

| Vd | Volume of distribution |

Conclusion and Future Research Directions

The metabolism of this compound is likely a complex process involving multiple enzymatic pathways due to its branched structure. This guide provides a scientifically-grounded framework for initiating research in this area. Future studies should focus on:

-

Confirming the postulated metabolic pathways using radiolabeled TMHA.

-

Identifying the specific enzymes (e.g., CYP isoforms) involved in its metabolism using recombinant enzymes or specific inhibitors.

-

Investigating potential species differences in metabolism.

-

Evaluating the pharmacological and toxicological activities of the identified metabolites.

By systematically applying the methodologies outlined in this guide, the scientific community can build a comprehensive understanding of the biological fate of this compound, which is essential for its safe and effective use in various applications.

References

-

“Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. (2022). Chemical Research in Toxicology. [Link]

-

17.2: Oxidation of Fatty Acids. (2026). Biology LibreTexts. [Link]

-

Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases. (2024). Obesity Reviews. [Link]

-

Alpha oxidation. Wikipedia. [Link]

-

The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. (2021). International Journal of Molecular Sciences. [Link]

-

Omega oxidation. Wikipedia. [Link]

-

Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. (2016). Metabolites. [Link]

-

Pharmacokinetics and metabolism of xenobiotics. Université catholique de Louvain. [Link]

-

A short-chain acyl-CoA synthetase that supports branched-chain fatty acid synthesis in Staphylococcus aureus. (2020). Journal of Biological Chemistry. [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology. [Link]

-

Fatty Acid beta-Oxidation. AOCS. [Link]

-

Alterations in xenobiotic metabolism in the long-lived Little mice. (2012). Aging Cell. [Link]

-

Xenobiotic metabolizing enzyme activities in rat, mouse, monkey, and human testes. (1998). Drug Metabolism and Disposition. [Link]

-

Branched Chain Amino Acid Metabolism | BCAA Catabolism | Pathway and Regulation. (2017). JJ Medicine. [Link]

-

Omega Oxidation of Fatty Acids. BYJU'S. [Link]

-

“Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. (2022). Chemical Research in Toxicology. [Link]

-

Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023). Metabolites. [Link]

-

Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). Pharmaceutics. [Link]

-

Alpha Oxidation: Location, Pathway, Steps, Significance. (2023). Microbe Notes. [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology. [Link]

-

Modeling of interactions between xenobiotics and cytochrome P450 (CYP) enzymes. (2015). Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase. (2023). The FEBS Journal. [Link]

-

Trimethylsilyl Derivatization/Gas Chromatography as a Method to Determine the Free Fatty Acid Content of Vegetable Oils. (2007). Journal of the American Oil Chemists' Society. [Link]

-

Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. (2019). Frontiers in Environmental Science. [Link]

-

Branched- Chain Fatty Acids and Obesity: A Narrative Review. (2025). Nutrition Reviews. [Link]

-

Omega Oxidation of Fatty Acids: Enzymes, Steps, Reactions. (2023). Microbe Notes. [Link]

-

Phytanic acid alpha-oxidation, new insights into an old problem: a review. (2002). Biochimica et Biophysica Acta. [Link]

-

Oxidation of Branched-Chain Fatty Acids. PubChem. [Link]

-

Coordinated Changes in Xenobiotic Metabolizing Enzyme Gene Expression in Aging Male Rats. (2009). Toxicological Sciences. [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology. [Link]

-

The biological significance of ω-oxidation of fatty acids. (2003). Archives of Pharmacal Research. [Link]

-

Xenobiotic Metabolism: A View through the Metabolometer. (2010). Chemical Research in Toxicology. [Link]

-

The substrate specificity-determining amino acid code of 4-coumarate:CoA ligase. (2005). Proceedings of the National Academy of Sciences. [Link]

-

Fatty Acid Alpha-oxidation and its Clinical Correlation. (2023). Journal of Nepal Medical Association. [Link]

-

Cytochromes P450 and metabolism of xenobiotics. (2004). Bratislavské lekárske listy. [Link]

-

Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC-MS and High Resolution Accurate Mass Metabolomics Library. LabRulez LCMS. [Link]

-

Acyl-CoA Metabolism and Partitioning. (2014). Biochimica et Biophysica Acta. [Link]

-

Branched Chain Amino Acids: Beyond Nutrition Metabolism. (2021). International Journal of Molecular Sciences. [Link]

-

Intersection of Roles of Cytochrome P450 Enzymes with Xenobiotic and Endogenous Substrates. Relevance to Toxicity and Drug Interactions. (2015). Annual Review of Pharmacology and Toxicology. [Link]

-

In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. (2024). Molecules. [Link]

-

The α-oxidation process on the β-branched chain fatty acid (phytanic... (2018). ResearchGate. [Link]

-

Metabolism of Xenobiotics. Harper's Illustrated Biochemistry, 31e. [Link]

-

Long-chain-fatty-acid—CoA ligase. Wikipedia. [Link]

-

Peroxisomes, Refsum's disease and the α- and ω-oxidation of phytanic acid. (2007). Biochemical Society Transactions. [Link]

-

Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. (2005). Journal of the Science of Food and Agriculture. [Link]

-

Branched-Chain Amino Acid Metabolism: Implications for Establishing Safe Intakes. (2014). The Journal of Nutrition. [Link]

-

Biochemistry, Fatty Acid Oxidation. (2023). StatPearls. [Link]

Sources

- 1. Phytanic acid alpha-oxidation, new insights into an old problem: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nepjol.info [nepjol.info]

- 3. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 4. A short-chain acyl-CoA synthetase that supports branched-chain fatty acid synthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]

- 6. Omega oxidation - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. microbenotes.com [microbenotes.com]

- 10. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]

- 12. “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 14. researchgate.net [researchgate.net]

- 15. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. uclouvain.be [uclouvain.be]

An In-depth Technical Guide on the Discovery and Isolation of Novel Branched-Chain Fatty Acids

<-3a--22_in-depth_technical_guide_on_the_discovery_and_isolation_of_novel_branched-chain_fatty_acids_--22_>

Introduction: Unveiling the Complexity of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by the presence of one or more alkyl branches along their aliphatic chain.[1][2] While less ubiquitous than their straight-chain counterparts, BCFAs play critical and diverse roles in biological systems. They are integral components of microbial cell membranes, influencing fluidity and environmental adaptation.[3] In humans, BCFAs are found in various tissues and fluids, including the skin, adipose tissue, and milk, and are increasingly recognized for their potent bioactive properties.[3][4] Emerging research has implicated BCFAs in a range of physiological processes, from modulating inflammation and metabolic disorders to exhibiting anticancer activities.[4] This growing body of evidence underscores the importance of discovering and isolating novel BCFAs to fully elucidate their biological functions and therapeutic potential.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies and strategic considerations for the discovery and isolation of novel BCFAs. It moves beyond a mere recitation of protocols to offer insights into the rationale behind experimental choices, ensuring a robust and scientifically sound approach.

Part 1: The Genesis of Discovery - Biosynthesis and Natural Sources

A foundational understanding of BCFA biosynthesis is paramount to predicting their occurrence and designing effective discovery strategies. In many bacteria, the synthesis of iso and anteiso BCFAs initiates from branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[5] These amino acids are converted to their corresponding α-keto acids, which are then decarboxylated to form the primers for fatty acid synthesis.[5]

Humans also possess the capacity for endogenous BCFA synthesis, particularly in the sebaceous and meibomian glands.[4] However, dietary intake from sources rich in BCFAs, such as dairy products and ruminant meats, is considered a primary contributor to the body's BCFA pool.[4]

Caption: Bacterial biosynthesis of iso- and anteiso-BCFAs from branched-chain amino acids.

Part 2: A Strategic Framework for Isolation and Purification

The successful isolation of novel BCFAs hinges on a multi-step workflow that systematically enriches and purifies these molecules from complex biological matrices. The choice of techniques at each stage is critical and should be guided by the physicochemical properties of the target BCFAs and the nature of the starting material.

Initial Lipid Extraction: Liberating the Target

The first crucial step is the efficient extraction of total lipids from the biological sample. The selection of the extraction method is dictated by the sample matrix and the polarity of the target lipids.

| Extraction Method | Advantages | Limitations | Optimal Applications |

| Folch Method | High recovery of a broad range of lipids. | Use of toxic chlorinated solvents. | General-purpose lipidomics from tissues and cells. |

| Bligh-Dyer Method | Reduced solvent volume compared to Folch. | Still utilizes chloroform. | Similar to Folch, suitable for various biological samples. |

| Methyl-tert-butyl ether (MTBE) | Less toxic than chloroform, efficient for non-polar lipids. | May have lower recovery for some polar lipids. | High-throughput lipidomics, safer alternative. |

Protocol: A Validated Approach to Total Lipid Extraction (Modified Folch Method)

-

Homogenization: Homogenize the sample (e.g., 100 mg of tissue) in a 2:1 (v/v) mixture of chloroform:methanol.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.

-

Centrifugation: Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.

-

Drying: Dry the collected lipid extract under a stream of nitrogen gas.

-

Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform or hexane) and store at -80°C until further analysis.

Self-Validation: To ensure quantitative extraction, a known amount of an internal standard, such as a commercially available odd-chain or isotopically labeled fatty acid, should be added to the sample prior to homogenization. Recovery of this standard is then monitored in the final extract.

Saponification and Derivatization: Preparing for Analysis

For the analysis of total fatty acid composition, lipids are often saponified (hydrolyzed) to release free fatty acids. These are then typically derivatized to more volatile esters, most commonly fatty acid methyl esters (FAMEs), to improve their chromatographic properties.

Protocol: Transesterification to FAMEs

-

Reaction Mixture: To the dried lipid extract, add a solution of 2% (v/v) sulfuric acid in methanol.

-

Incubation: Heat the mixture at 80°C for 1 hour.

-

Extraction: After cooling, add hexane and water to the mixture and vortex.

-

Collection: Collect the upper hexane layer containing the FAMEs.

-

Washing: Wash the hexane layer with water to remove any residual acid.

-

Drying: Dry the FAMEs solution over anhydrous sodium sulfate and concentrate under nitrogen.

Causality: The methylation of the carboxylic acid group reduces the polarity of the fatty acids and increases their volatility, which is essential for gas chromatography (GC) analysis.

Chromatographic Fractionation: The Path to Purity

Chromatography is the cornerstone of BCFA isolation. A combination of techniques is often necessary to achieve the desired level of purity.

-

Solid-Phase Extraction (SPE): SPE is an excellent initial step for fractionating the total lipid extract into different lipid classes. This can help to remove interfering compounds and enrich for the fatty acid fraction.

-

Low-Temperature Crystallization: This technique can be used to separate fatty acids based on their melting points.[6] However, it can be challenging to achieve high purity with complex mixtures due to the mutual solubility of different fatty acids.[6]

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be employed for the fine separation of BCFAs. Chiral columns have shown promise in separating iso and anteiso isomers.[1][3]

-

Gas Chromatography (GC): Preparative GC can be used to isolate individual BCFAs in high purity, although the sample capacity is limited.

Caption: A generalized workflow for the isolation of novel branched-chain fatty acids.

Part 3: Structural Elucidation - The Analytical Arsenal

Once a putative novel BCFA has been isolated, a suite of analytical techniques is employed to definitively determine its structure.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse

GC-MS is the most common and powerful technique for the analysis of BCFAs.[1] The retention time of a FAME on a GC column provides information about its chain length and degree of branching, while the mass spectrum provides information about its molecular weight and fragmentation pattern.

-

Electron Ionization (EI): EI-MS provides characteristic fragmentation patterns that can help to identify the position of the methyl branch.

-

Chemical Ionization (CI): CI-MS is a softer ionization technique that often results in a more abundant molecular ion, aiding in the determination of the molecular weight.[7] Recent advances in CI-MS have shown uniform responses for different FAMEs, potentially eliminating the need for individual standards for quantification.[7]

Data Presentation: Typical GC Retention of BCFA Isomers

On a standard non-polar GC column, the elution order of fatty acid isomers is typically: anteiso < iso < straight-chain.

| Fatty Acid | Typical Retention Time (min) |

| anteiso-C15:0 | 12.5 |

| iso-C15:0 | 12.8 |

| n-C15:0 | 13.2 |

| anteiso-C17:0 | 16.3 |

| iso-C17:0 | 16.6 |

| n-C17:0 | 17.1 |

Note: Retention times are illustrative and will vary depending on the specific GC column and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

While GC-MS can provide strong evidence for the structure of a BCFA, NMR spectroscopy is often required for unambiguous structural elucidation, particularly for complex or unusual branching patterns.[8][9]

-

¹H NMR: Provides information about the different types of protons in the molecule, such as those in methyl groups, methylene chains, and adjacent to the carboxyl group.[8]

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These techniques are used to establish connectivity between protons and carbons, allowing for the complete assignment of the structure.

Trustworthiness: The combination of GC-MS and NMR data provides a self-validating system for structural determination. The molecular weight and fragmentation pattern from MS must be consistent with the structure determined by NMR.

Part 4: Biological Significance and Therapeutic Horizons

The discovery of novel BCFAs is not merely an academic exercise; it opens doors to understanding their roles in health and disease and exploring their potential as therapeutic agents.

-

Anti-inflammatory and Anti-cancer Properties: In vitro studies have demonstrated that certain BCFAs, such as iso-15:0, can inhibit the growth of various cancer cell lines and possess anti-inflammatory properties.[4]

-

Metabolic Regulation: BCFAs are involved in the regulation of lipid and glucose metabolism.[10][11] For example, phytanic acid, a multi-methyl BCFA, is a potent agonist of PPAR-α, a key regulator of fatty acid oxidation.[4]

-

Gut Health: BCFAs are produced by the gut microbiota and can influence gut health and immune function.[10]

The continued exploration of the biological activities of novel BCFAs is a promising area for drug discovery and development.

Conclusion: Charting the Future of BCFA Research

The field of BCFA research is ripe with opportunity. Advances in analytical technologies, particularly in mass spectrometry and NMR, are enabling the identification and characterization of ever more complex and low-abundance BCFAs.[2][12][13] A systematic and scientifically rigorous approach to their discovery and isolation, as outlined in this guide, is essential for unlocking their full potential. By combining a deep understanding of their biosynthesis with a strategic application of modern analytical techniques, researchers can continue to expand our knowledge of this fascinating class of molecules and pave the way for novel therapeutic interventions.

References

-

Wallace, M., et al. (2020). Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. Nutrients. [Link]

-

Fu, X., et al. (2023). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. Journal of Chromatography A. [Link]

-

Ran-Ressler, R. R., et al. (2014). Gas Chromatography Chemical Ionization Mass Spectrometry and Tandem Mass Spectrometry for Identification and Straightforward Quantification of Branched Chain Fatty Acids in Foods. Journal of Agricultural and Food Chemistry. [Link]

-

Duan, Y., et al. (2017). Novel metabolic and physiological functions of branched chain amino acids: a review. Journal of Animal Science and Biotechnology. [Link]

- Ha, J. H. (1988).

-

O'Dea, K., et al. (1990). Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase. Journal of Biological Chemistry. [Link]

-

Murphy, R. C. (2018). Mass Spectrometric Approaches to Lipidomic Studies. YouTube. [Link]

-

Chifici, M. (2023). Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. LCGC International. [Link]

-

Mann, G., et al. (2021). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules. [Link]

-

Wiley Science and Engineering Content Hub. (n.d.). Advancements in Multiomics and Lipidomic Analysis. [Link]

-

Obvintseva, O., & Erimbetov, K. (2020). The role and metabolic functions of the branched-chain amino acids: a review. E3S Web of Conferences. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel metabolic and physiological functions of branched chain amino acids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]

- 13. content.knowledgehub.wiley.com [content.knowledgehub.wiley.com]

An In-depth Technical Guide to the Structural Elucidation of 2,5,5-Trimethylhexanoic Acid Isomers

Introduction: The Criticality of Isomer Differentiation in Scientific Research and Drug Development

This technical guide provides a comprehensive, multi-technique approach to the unambiguous structural determination of 2,5,5-trimethylhexanoic acid and its key isomers. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC), offering not just protocols, but the scientific rationale behind the selection of each technique and the interpretation of the resulting data. Furthermore, we will address the crucial aspect of stereochemistry, outlining methods for the separation and identification of enantiomers where applicable.

The Isomeric Landscape of Trimethylhexanoic Acid

The molecular formula C9H18O2 encompasses a variety of structural isomers of trimethylhexanoic acid. For the purpose of this guide, we will focus on three prominent examples to illustrate the principles of their differentiation:

-

This compound: The target compound, featuring methyl groups at the alpha and gamma positions relative to the carboxyl group.

-

3,5,5-Trimethylhexanoic Acid: A common industrial chemical, often found in lubricants and plasticizers.[1]

-

2,2,5-Trimethylhexanoic Acid: Another structural isomer with a quaternary carbon at the alpha position.[2]

A critical first step in the elucidation process is to assess the potential for chirality. A chiral center is a carbon atom attached to four different groups.

-

This compound: The carbon at position 2 is attached to a hydrogen, a methyl group, a carboxylic acid group, and a -CH2CH2C(CH3)3 group. Therefore, this molecule is chiral and exists as a pair of enantiomers.

-

3,5,5-Trimethylhexanoic Acid: The carbon at position 3 is attached to a hydrogen, a methyl group, a -CH2COOH group, and a -CH2C(CH3)3 group. This molecule is also chiral .

-

2,2,5-Trimethylhexanoic Acid: The carbon at position 2 is attached to two methyl groups, a carboxylic acid group, and a -CH2CH2CH(CH3)2 group. As it does not have four different substituents, this molecule is achiral .

This initial analysis dictates that any comprehensive structural elucidation must not only differentiate between the constitutional isomers but also possess the capability to separate and identify the enantiomers of 2,5,5- and 3,5,5-trimethylhexanoic acid.

A Multi-faceted Analytical Workflow for Isomer Elucidation

A robust strategy for the structural elucidation of these isomers relies on a synergistic combination of chromatographic separation and spectroscopic identification. The following workflow provides a logical and self-validating approach to this analytical challenge.

Caption: A comprehensive workflow for the structural elucidation of trimethylhexanoic acid isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): The First Line of Attack

GC-MS is an indispensable tool for the analysis of volatile and semi-volatile compounds, making it ideal for the separation and preliminary identification of fatty acid isomers.[3] Given the polarity and potential for hydrogen bonding of carboxylic acids, derivatization is a crucial prerequisite for robust and reproducible GC analysis.

Experimental Protocol: Derivatization for GC-MS Analysis

Objective: To convert the carboxylic acid isomers into their more volatile methyl esters for optimal GC separation and MS analysis.

Materials:

-

Sample containing trimethylhexanoic acid isomers

-

Anhydrous methanol

-

Acetyl chloride or 2,2-dimethoxypropane with catalytic HCl

-

Anhydrous sodium sulfate

-

Hexane (GC grade)

-

Vials with PTFE-lined caps

Procedure:

-

Sample Preparation: Accurately weigh approximately 1-5 mg of the sample into a clean, dry vial.

-

Esterification:

-

Method A (Acetyl Chloride): To the sample, add 1 mL of anhydrous methanol followed by the slow, dropwise addition of 100 µL of acetyl chloride while gently vortexing. This in situ generation of HCl catalyzes the esterification.

-

Method B (2,2-Dimethoxypropane): Add 1 mL of a 10:1 (v/v) mixture of anhydrous methanol and 2,2-dimethoxypropane, followed by 10 µL of concentrated HCl. 2,2-dimethoxypropane acts as a water scavenger, driving the reaction to completion.

-

-

Reaction: Securely cap the vial and heat at 60°C for 1 hour.

-

Work-up: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex thoroughly.

-

Extraction: Allow the layers to separate. Carefully transfer the upper hexane layer, containing the fatty acid methyl esters (FAMEs), to a new vial.

-

Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Parameters and Expected Results

A mid-polarity capillary column, such as a DB-5ms or equivalent, is recommended for the separation of these branched-chain FAMEs.

Table 1: Suggested GC-MS Parameters

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temp. | 250°C |

| Oven Program | Initial 50°C, hold 2 min, ramp to 250°C at 10°C/min, hold 5 min |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| MS Transfer Line | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-300 |

The retention times of the isomers will differ based on their boiling points and interaction with the stationary phase. Generally, more branched isomers tend to have lower boiling points and may elute earlier.

Mass Spectrometry: Deciphering the Fragmentation Patterns

Electron ionization (EI) at 70 eV will induce characteristic fragmentation of the FAMEs, providing valuable structural information. The molecular ion peak (M+) at m/z 172 (for the methyl esters) should be observable, confirming the molecular weight. The key to differentiating the isomers lies in the relative abundances of the fragment ions.

Table 2: Predicted Key Mass Spectral Fragments (as Methyl Esters)

| m/z | Fragment | 2,5,5-TCHA | 3,5,5-TCHA | 2,2,5-TCHA |

| 172 | [M]+ | Present | Present | Present |

| 157 | [M-CH3]+ | Weak | Moderate | Strong |

| 115 | [M-C4H9]+ | Strong | Strong | Strong |

| 101 | [CH3OOC-CH(CH3)]+ | Abundant | - | - |

| 88 | McLafferty Rearrangement | - | Abundant | - |

| 74 | McLafferty Rearrangement | Abundant | - | Abundant |

| 57 | [C4H9]+ (tert-butyl) | Abundant | Abundant | Abundant |

-

This compound methyl ester: Expect a prominent peak at m/z 57 due to the stable tert-butyl cation. Alpha-cleavage next to the carbonyl group will likely result in a fragment at m/z 101. A McLafferty rearrangement involving the gamma-hydrogens is also possible, leading to a fragment at m/z 74.

-

3,5,5-Trimethylhexanoic acid methyl ester: The base peak is often observed at m/z 57. A characteristic McLafferty rearrangement involving the gamma-hydrogens will produce a significant ion at m/z 88.

-

2,2,5-Trimethylhexanoic acid methyl ester: The presence of a quaternary carbon at the alpha-position will lead to a strong [M-CH3]+ peak at m/z 157. The McLafferty rearrangement will also produce a fragment at m/z 74. The tert-butyl fragment at m/z 57 will also be prominent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

While GC-MS provides strong evidence for isomer identification, NMR spectroscopy offers the definitive determination of the carbon-hydrogen framework. A combination of 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) experiments will leave no ambiguity in the structural assignment.

1H NMR Spectroscopy: A Window into the Proton Environment

The chemical shifts, multiplicities, and integrations of the proton signals are highly diagnostic.

Table 3: Predicted 1H NMR Chemical Shifts (δ, ppm) in CDCl3

| Proton | 2,5,5-TCHA | 3,5,5-TCHA | 2,2,5-TCHA |

| -COOH | ~11-12 (br s, 1H) | ~11-12 (br s, 1H) | ~11-12 (br s, 1H) |

| -CH(CH3)- | ~2.4 (m, 1H) | ~2.1 (m, 1H) | - |

| -CH2-COOH | - | ~2.2 (d, 2H) | - |

| -CH2- adjacent to quat C | ~1.3 (m, 2H) | ~1.2 (d, 2H) | ~1.5 (m, 2H) |

| -CH(CH3)2 | - | - | ~1.6 (m, 1H) |

| -C(CH3)3 | ~0.9 (s, 9H) | ~0.9 (s, 9H) | - |

| -C(CH3)2-COOH | - | - | ~1.2 (s, 6H) |

| -CH(CH3)2 | - | - | ~0.9 (d, 6H) |

| -CH(CH3)- | ~1.2 (d, 3H) | ~1.0 (d, 3H) | - |

The distinct patterns of singlets, doublets, and multiplets, along with their integrations, allow for a clear differentiation of the isomers.

13C NMR Spectroscopy: Mapping the Carbon Skeleton

The number of unique carbon signals and their chemical shifts provide further confirmation of the isomeric structure.

Table 4: Predicted 13C NMR Chemical Shifts (δ, ppm) in CDCl3

| Carbon | 2,5,5-TCHA | 3,5,5-TCHA | 2,2,5-TCHA |

| -COOH | ~182 | ~179 | ~184 |

| -C(CH3)3 | ~30 | ~31 | - |

| -C(CH3)3 | ~29 | ~29 | - |

| -C(CH3)2-COOH | - | - | ~44 |

| -C(CH3)2-COOH | - | - | ~25 |

| -CH(CH3)- | ~42 | ~38 | - |

| -CH(CH3)- | ~17 | ~20 | - |

| -CH2- | ~38, ~35 | ~48, ~43 | ~40, ~25 |

| -CH(CH3)2 | - | - | ~28 |

| -CH(CH3)2 | - | - | ~22 |

2D NMR Spectroscopy: Unraveling the Connectivity

For absolute certainty, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other. This is crucial for tracing the carbon chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon's attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons and piecing together the entire molecular structure.

Sources

Methodological & Application

Application Note: Quantitative Analysis of 2,5,5-Trimethylhexanoic Acid in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note presents a detailed, robust, and validated protocol for the quantification of 2,5,5-trimethylhexanoic acid in human plasma using gas chromatography-mass spectrometry (GC-MS). Due to the non-volatile nature of carboxylic acids, a crucial derivatization step is employed to convert the analyte into its trimethylsilyl (TMS) ester, rendering it amenable to GC analysis. The methodology encompasses a straightforward liquid-liquid extraction (LLE) for sample cleanup and analyte enrichment, followed by chemical derivatization and subsequent GC-MS analysis in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for the bioanalysis of branched-chain fatty acids.

Introduction: The Significance of Branched-Chain Fatty Acid Analysis

This compound is a branched-chain fatty acid (BCFA) whose presence and concentration in biological matrices like plasma can be of significant interest in various research fields. BCFAs can be biomarkers for metabolic disorders, indicators of gut microbiome activity, or metabolites of xenobiotics. Their structural complexity, particularly steric hindrance around the carboxyl group, presents unique analytical challenges compared to their straight-chain counterparts.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and reliable technique for the quantitative analysis of low-molecular-weight compounds in complex biological samples.[1] Its high chromatographic resolution and sensitive, specific detection make it ideal for this application. However, the inherent polarity and low volatility of carboxylic acids necessitate a chemical derivatization step to improve their chromatographic behavior and thermal stability.[2][3] This protocol employs a silylation reaction, a widely adopted and effective strategy for derivatizing compounds with active hydrogens, such as carboxylic acids.[3]

Principle of the Method

The analytical workflow is designed for robustness and high sensitivity. The core principle involves three sequential stages:

-

Sample Preparation: Plasma proteins are first precipitated using a cold organic solvent. The analyte, along with an internal standard, is then extracted from the acidified aqueous plasma into an immiscible organic solvent (Liquid-Liquid Extraction). This step effectively removes proteins, phospholipids, and salts that could interfere with the analysis.[4]

-

Chemical Derivatization: The carboxylic acid group of this compound is chemically modified into a more volatile and thermally stable trimethylsilyl (TMS) ester. This is achieved through a reaction with a potent silylating agent. This step is critical for successful elution and sharp peak shapes in gas chromatography.[5]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The volatile TMS-ester is separated from other matrix components on a capillary GC column and is subsequently detected by the mass spectrometer operating in Selected Ion Monitoring (SIM) mode. Quantification is performed by comparing the analyte's peak area to that of a stable isotope-labeled internal standard, ensuring high accuracy and precision.[2]

Caption: High-level overview of the analytical workflow.

Materials and Reagents

-

Standards: this compound (≥98% purity), this compound-d3 (or other suitable stable isotope-labeled internal standard, IS).

-

Solvents (HPLC or GC grade): Methanol, Methyl tert-butyl ether (MTBE), Acetonitrile, n-Hexane.

-

Reagents:

-

Hydrochloric Acid (HCl), concentrated.

-

N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

-

Pyridine, anhydrous.

-

-

Plasma: Drug-free human plasma (K2-EDTA anticoagulant recommended).

-

Consumables:

-

1.5 mL polypropylene microcentrifuge tubes.

-

Glass autosampler vials with inserts and PTFE-lined caps.

-

Pipettes and sterile, filtered pipette tips.

-

Vortex mixer.

-

Centrifuge capable of >12,000 x g.

-

Heating block or oven.

-

Nitrogen evaporator.

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the stock solution with methanol to prepare a series of working standard solutions for constructing the calibration curve.

-

Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 10 µg/mL.

Sample Preparation Protocol

This protocol is designed for a 100 µL plasma sample.

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.

-

Internal Standard Addition: Add 10 µL of the 10 µg/mL internal standard working solution to all tubes (except for blank matrix samples).

-

Protein Precipitation: Add 400 µL of ice-cold methanol. Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL tube.

-

Acidification: Add 50 µL of 1 M HCl to acidify the sample. This ensures the carboxylic acid is in its protonated form, maximizing extraction efficiency into the organic solvent.[1]

-

Liquid-Liquid Extraction: Add 600 µL of MTBE. Vortex for 2 minutes.

-

Phase Separation: Centrifuge at 14,000 x g for 5 minutes.

-

Organic Layer Collection: Carefully transfer the upper organic layer (MTBE) to a clean glass autosampler vial insert.

-

Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. It is critical to ensure all solvent is removed as moisture can interfere with the derivatization reaction.

Derivatization Protocol

The choice of BSTFA with a TMCS catalyst is deliberate. The bulky trimethyl groups on this compound may cause steric hindrance; the TMCS catalyst increases the reactivity of the silylating agent to ensure a complete and rapid reaction.[6]

Caption: The silylation reaction converts the polar acid to a volatile ester.

-

Reagent Addition: To the dried residue, add 25 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

-

Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.

-

Cooling: Allow the vial to cool to room temperature before placing it in the autosampler for injection.

GC-MS Instrumental Parameters

The following are recommended starting parameters and may require optimization.

| GC Parameter | Setting | Rationale |

| Instrument | Agilent 8890 GC or equivalent | Provides excellent retention time stability. |

| Injection Port | Splitless, 250°C | Maximizes transfer of analyte onto the column for trace analysis. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert and provides good chromatographic efficiency. |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A mid-polarity column suitable for a wide range of derivatized metabolites. |

| Oven Program | 80°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min) | Provides good separation of the analyte from potential matrix interferences. |

| MS Parameter | Setting | Rationale |

| Instrument | Agilent 5977B MSD or equivalent | Offers high sensitivity and robustness. |

| Ion Source | Electron Ionization (EI), 70 eV | Standard ionization technique providing reproducible fragmentation patterns. |

| Source Temp. | 230°C | Standard temperature for good ionization efficiency. |

| Quad Temp. | 150°C | Standard temperature for stable mass filtering. |

| Acquisition | Full Scan (for initial identification): m/z 50-400 | To identify the retention time and fragmentation pattern of the analyte. |

| Selected Ion Monitoring (SIM) (for quantification): | For maximum sensitivity and selectivity. |

Predicted Ions for SIM: The molecular weight of this compound is 158.24 g/mol . The TMS derivative will have a molecular weight of 230.41 g/mol . Based on common fragmentation of TMS esters:

-

Quantifier Ion (Proposed): m/z 117 (Fragment corresponding to [COOSi(CH₃)₃]⁺)

-

Qualifier Ion 1 (Proposed): m/z 215 (Molecular ion minus a methyl group, [M-15]⁺)

-

Qualifier Ion 2 (Proposed): m/z 73 (Base peak for TMS derivatives, [(CH₃)₃Si]⁺)[7]

Note: These ions must be confirmed experimentally by injecting a derivatized standard in full scan mode.

Method Validation

The method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[8][9] The validation assesses the reliability and performance of the method.

| Parameter | Description | Acceptance Criteria |

| Selectivity | Analysis of ≥6 blank plasma lots to check for interferences at the analyte and IS retention times. | No significant interfering peaks (>20% of LLOQ response). |

| Calibration Curve | A minimum of 6 non-zero standards analyzed over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified reliably. | Signal-to-noise ratio ≥ 5. Precision ≤20% CV, Accuracy within 80-120%.[9] |

| Accuracy & Precision | Analysis of QC samples at low, medium, and high concentrations on ≥3 separate days. | Mean accuracy within ±15% of nominal. Precision (CV) ≤15%. |

| Matrix Effect | Compares the analyte response in post-extraction spiked plasma extracts to that in pure solvent. | CV of the matrix factor across ≥6 lots should be ≤15%. |

| Recovery | Compares analyte response in pre-extraction spiked samples to post-extraction spiked samples. | Should be consistent and reproducible. |

| Stability | Analyte stability assessed under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal concentration. |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative determination of this compound in human plasma by GC-MS. The described method, incorporating a robust liquid-liquid extraction and optimized silylation derivatization, is designed to be sensitive, selective, and reliable. Adherence to the detailed steps for sample preparation, instrumental analysis, and method validation will ensure the generation of high-quality bioanalytical data suitable for research and regulated drug development environments.

References

-

Harvey, D. J. (1981). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews. Available at: [Link]

-

Quehenberger, O., Armando, A. M., & Dennis, E. A. (2011). High sensitivity quantitative lipidomics analysis of fatty acids in biological samples by gas chromatography-mass spectrometry. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 648–656. Available at: [Link]

-

Han, L., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 12(2), 169. Available at: [Link]

-

Lee, J., et al. (2017). GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples. In Methods in Molecular Biology, vol 1603. Humana Press, New York, NY. Available at: [Link]

-

De Biase, I., et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. In Methods in Molecular Biology, vol 2565. Humana, New York, NY. Available at: [Link]

-

Aalizadeh, R., et al. (2022). Machine learning for identification of silylated derivatives from mass spectra. Journal of Cheminformatics, 14(1), 65. Available at: [Link]

-

Yao, L., et al. (2022). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. Analytical and Bioanalytical Chemistry, 414, 2125–2136. Available at: [Link]

-

Gorden, A., et al. (2015). A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs). Journal of Lipid Research, 56(10), 2028-2040. Available at: [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. Available at: [Link]

-

Li, M., et al. (2021). A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. Journal of Lipid Research, 62, 100106. Available at: [Link]

-

Sha, O., et al. (2013). Structure and mass spectrum of the trimethylsilyl derivative of benzoic acid. Chinese Journal of Chromatography, 31(1), 58-62. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

-

Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. Marcel Dekker, New York. Available at: [Link]

-

Diéguez, S., et al. (2024). The Potential of Volatilomics as Female Fertilization Biomarkers in Assisted Reproductive Techniques. International Journal of Molecular Sciences, 25(3), 1735. Available at: [Link]

-

Du-Forcrand, R., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1. Available at: [Link]

-

Nováková, L., & Vlčková, H. (2018). Advances in Sample Preparation for Biological Fluids. LCGC International, 31(5), 256-265. Available at: [Link]

-

Army Medical Research and Development Command. (1994). Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples. Defense Technical Information Center. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gcms.cz [gcms.cz]

- 7. researchgate.net [researchgate.net]

- 8. The mass spectra of the trimethylsilyl derivatives of cis- and trans- hexahydrocannabinol and their hydroxy and acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application and Protocol for the Quantification of 3,5,5-Trimethylhexanoic Acid in Metabolic Research

For: Researchers, scientists, and drug development professionals.

Introduction: The Emerging Role of Branched-Chain Fatty Acids in Metabolic Disease

Metabolic syndrome, a constellation of conditions including central obesity, hypertension, dyslipidemia, and insulin resistance, represents a significant global health challenge, elevating the risk for type 2 diabetes and cardiovascular disease.[1][2] The intricate interplay between genetics, lifestyle, and gut microbiota in the pathogenesis of these disorders has spurred the search for novel biomarkers that can offer insights into disease mechanisms and aid in early diagnosis and therapeutic monitoring.

Among the diverse classes of metabolites, branched-chain fatty acids (BCFAs) are gaining prominence as bioactive lipids with potential roles in metabolic health and disease.[2] Unlike their straight-chain counterparts, BCFAs possess methyl branches along their acyl chain, which imparts unique physical and chemical properties. These molecules are found in various dietary sources, particularly dairy products and ruminant meat, and are also produced by the gut microbiota.[2] Emerging evidence suggests that alterations in the circulating levels of BCFAs are associated with metabolic perturbations.

This application note focuses on 3,5,5-trimethylhexanoic acid , a nine-carbon branched-chain fatty acid also known as isononanoic acid. While its precise role in human metabolic pathways is still under investigation, its structural class (BCFA) warrants its study as a potential biomarker in metabolic research. This document provides a comprehensive guide for the quantification of 3,5,5-trimethylhexanoic acid in biological matrices, offering detailed protocols for sample preparation and analysis by gas chromatography-mass spectrometry (GC-MS). The methodologies described herein are designed to provide a robust and reproducible framework for researchers investigating the link between BCFAs and metabolic dysregulation.

Biochemical Significance and Rationale for Measurement

The rationale for quantifying 3,5,5-trimethylhexanoic acid stems from the broader understanding of the metabolic impact of fatty acids. The metabolism of exogenous fatty acids by gut bacteria can produce a variety of metabolites that enter systemic circulation and influence host physiology.[3] Furthermore, the metabolism of branched-chain amino acids (BCAAs) is closely linked to that of BCFAs, and dysregulation of BCAA metabolism is a well-established hallmark of insulin resistance and type 2 diabetes.[4]

The structural characteristics of 3,5,5-trimethylhexanoic acid, with its multiple methyl branches, may influence its incorporation into complex lipids, its signaling properties, and its rate of metabolism. Investigating the circulating concentrations of this and other BCFAs in healthy versus metabolically impaired individuals can help to elucidate novel disease pathways and identify new therapeutic targets.

Below is a conceptual diagram illustrating the potential origins and metabolic relevance of 3,5,5-trimethylhexanoic acid.

Sources

- 1. Frontiers | Association of Serum Retinol Concentrations With Metabolic Syndrome Components in Iranian Children and Adolescents: The CASPIAN-V Study [frontiersin.org]

- 2. Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exogenous Fatty Acid Metabolism in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Gas Chromatography of 2,5,5-Trimethylhexanoic Acid

Welcome to the technical support center for the gas chromatographic analysis of 2,5,5-trimethylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods for this and similar branched-chain carboxylic acids. Here, we address common challenges in achieving optimal peak shape and provide in-depth, field-proven solutions.

Introduction: The Challenge of Analyzing this compound by GC

This compound, a branched-chain carboxylic acid, presents a unique set of challenges in gas chromatography. Its carboxylic acid functional group is highly polar and capable of forming hydrogen bonds. This inherent polarity is the primary cause of poor peak shape, most commonly observed as peak tailing.[1][2] This phenomenon occurs due to strong interactions between the acidic analyte and active sites within the GC system, such as the inlet liner and the column stationary phase. These interactions can lead to reduced sensitivity, inaccurate quantification, and poor resolution.

This guide provides a structured approach to troubleshooting and resolving these issues, focusing on two key strategies: derivatization to modify the analyte's chemical properties and optimization of the GC system to create an inert flow path.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing severely?

A1: Peak tailing for this compound is primarily caused by the interaction of its polar carboxylic acid group with active sites in your GC system. These active sites, often silanol groups on the surface of the inlet liner and column, can form hydrogen bonds with your analyte, leading to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.[1][2][3] To mitigate this, you should consider either derivatizing your analyte to make it less polar or ensuring your entire GC flow path is highly inert.

Q2: What is derivatization and why is it necessary for this compound?

A2: Derivatization is a chemical reaction that modifies the analyte to improve its chromatographic properties. For this compound, the goal is to convert the polar carboxylic acid group into a less polar and more volatile functional group, such as an ester or a silyl ester.[1] This transformation reduces the analyte's ability to interact with active sites, resulting in a more symmetrical peak shape and improved sensitivity.

Q3: Can I analyze this compound without derivatization?

A3: While it is possible, it is challenging and often leads to poor chromatography. Direct analysis requires a highly inert GC system and a specialized column with an acidic character to minimize peak tailing.[4][5] Even with these measures, you may still encounter issues with peak shape and sensitivity. For robust and reproducible results, derivatization is the highly recommended approach.

Troubleshooting Guide: Improving Peak Shape for this compound

This section provides a systematic approach to troubleshooting and resolving poor peak shape for this compound.

Problem 1: Severe Peak Tailing

Peak tailing is the most common issue when analyzing underivatized this compound. The troubleshooting workflow below will guide you through the process of identifying and resolving the cause.

Derivatization is the most effective way to eliminate peak tailing for carboxylic acids. The two primary methods are silylation and esterification .

1. Silylation with BSTFA + TMCS

Silylation replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst is a common and effective reagent.[6][7]

Protocol 1: Silylation of this compound with BSTFA + 1% TMCS

-

Sample Preparation: Accurately weigh 1-10 mg of your this compound sample into a clean, dry 2 mL autosampler vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS.

-

Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

-

Analysis: After cooling to room temperature, the sample is ready for GC injection.

2. Esterification to Fatty Acid Methyl Esters (FAMEs) with BF₃-Methanol

Esterification converts the carboxylic acid into its methyl ester, which is significantly more volatile and less polar. Boron trifluoride in methanol (BF₃-Methanol) is a widely used reagent for this purpose.[8][9]

Protocol 2: Esterification of this compound with BF₃-Methanol

-

Sample Preparation: Place approximately 10-25 mg of the sample into a reaction vial.

-

Reagent Addition: Add 2 mL of 14% BF₃-Methanol solution.

-

Reaction: Tightly cap the vial and heat at 60°C for 5-10 minutes.[9][10]

-

Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of water. Shake vigorously for 30 seconds.

-

Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for GC analysis.[9][10]

| Derivatization Method | Reagent | Advantages | Considerations |

| Silylation | BSTFA + TMCS, MSTFA | Fast, versatile, effective for a wide range of polar compounds.[6] | Derivatives can be sensitive to moisture.[6] |

| Esterification | BF₃-Methanol | Forms stable methyl esters, well-established method for fatty acids.[8] | Reagent is corrosive and requires careful handling. |

Table 1: Comparison of common derivatization methods for carboxylic acids.

If derivatization is not feasible, optimizing the inertness of your GC system is critical.

1. Inlet Optimization

The inlet is a common source of active sites.

-

Liner Selection: Use a highly deactivated inlet liner. A single taper liner with glass wool is a good starting point.[11] The glass wool helps to trap non-volatile residues and provides a large surface area for volatilization, but it must also be deactivated to prevent interactions.[3][12][13]

-

Inlet Maintenance: Regularly replace the inlet liner and septum. A contaminated liner can be a significant source of peak tailing.[12]

2. Column Selection

The choice of GC column is crucial for the analysis of underivatized carboxylic acids.

-

Stationary Phase: Use a column specifically designed for the analysis of free fatty acids. These are typically polyethylene glycol (PEG) phases that have been acid-modified (e.g., Agilent J&W DB-FFAP, Restek Stabilwax-DA).[4] These columns have a surface that is more resistant to interactions with acidic compounds.

-

Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.

Advanced Troubleshooting

Problem 2: Peak Fronting

Peak fronting is less common for carboxylic acids but can occur due to column overload.

Cause: Injecting too much sample onto the column.

Solution:

-

Reduce Injection Volume: Decrease the amount of sample injected.

-

Increase Split Ratio: If using a split injection, increase the split ratio to reduce the amount of sample reaching the column.

-

Dilute the Sample: Prepare a more dilute sample.

Problem 3: Split Peaks

Split peaks can have several causes, often related to the injection technique or sample introduction.

Cause:

-

Improper Column Installation: The column is not positioned correctly in the inlet.

-

Inlet Temperature Too Low: The sample is not vaporizing completely and uniformly.

-

Solvent Effects: Mismatch between the injection solvent and the stationary phase polarity or an inappropriate initial oven temperature in splitless injection.

Solution:

-

Reinstall the Column: Ensure the column is cut cleanly and installed at the correct depth in the inlet.

-

Optimize Inlet Temperature: Increase the inlet temperature to ensure rapid vaporization of the analyte.

-

Adjust Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper solvent focusing.

References

-

Agilent Technologies. (2022). Impact of GC Liners on Lab Productivity While Analyzing Complex Matrices. Retrieved from [Link]

-

Christie, W. W. (n.d.). PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. Retrieved from [Link]

- Fiorini, D., et al. (2020). Development and validation of a GC-FID method for the analysis of short chain fatty acids in rat and human faeces and in fermentation fluids.

- Grob, K. (2007). Split and Splitless Injection for Quantitative Gas Chromatography: Concepts, Processes, Practical Guidelines, Sources of Error. John Wiley & Sons.

- Guan, Y., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 176, 112804.